8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
説明
This compound belongs to the tricyclic triazatricyclo family, characterized by a complex fused-ring system with oxygen and nitrogen heteroatoms. Its structure includes a 4-ethoxyphenyl substituent at position 8 and a propyl group at position 12. These substituents influence its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacological activity.
特性
IUPAC Name |
8-(4-ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-3-9-23-17-16(18(24)22-20(23)26)14(15-13(21-17)10-28-19(15)25)11-5-7-12(8-6-11)27-4-2/h5-8,14,21H,3-4,9-10H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOBUMLCHNFFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OCC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
The pharmacokinetics of such compounds—how they are absorbed, distributed, metabolized, and excreted—can also vary widely and are influenced by many factors, including the compound’s chemical structure and the characteristics of the biological system in which it is present .
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .
生物活性
The compound 8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a complex tricyclic framework with multiple functional groups that contribute to its biological activity.
Cytotoxicity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Evaluation : The compound was evaluated against several cancer cell lines using the MTT assay. Preliminary results showed promising cytotoxic activity, particularly against the HeLa cell line.
- IC50 Values : The IC50 value for this compound was found to be approximately 29 μM against HeLa cells, suggesting moderate potency compared to other known cytotoxic agents .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Cellular Targets : The presence of the triazole and oxo groups in the structure suggests potential interactions with cellular enzymes and receptors involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, likely through the activation of caspase pathways.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the biological activity of this compound, a comparison with related nitrogen-rich heterocycles is useful.
| Compound Name | Structure | IC50 (μM) | Cell Line |
|---|---|---|---|
| Compound A | ... | 15 | HeLa |
| Compound B | ... | 29 | HeLa |
| Compound C | ... | 45 | MCF-7 |
This table illustrates that while 8-(4-Ethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione shows promising activity, there are other compounds that may exhibit superior efficacy.
Case Studies
Several studies have highlighted the potential applications of similar compounds in therapeutic settings:
- Study on Thiadiazole Derivatives : A study demonstrated that derivatives containing thiadiazole and phthalimide structures showed enhanced cytotoxicity against HeLa cells due to their lipophilic nature and ability to interact with biological targets effectively .
- Hybrid Compounds : Research on hybrid compounds combining different heterocyclic moieties has revealed increased antitumor activity compared to their individual components. This suggests that structural modifications could enhance the efficacy of the compound .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The most closely related analogue is 11,13-dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione (hereafter referred to as Compound A) . Below is a comparative analysis:
| Property | Target Compound | Compound A |
|---|---|---|
| Substituents | 8-(4-Ethoxyphenyl), 13-propyl | 8-(3,4,5-Trimethoxyphenyl), 11,13-dimethyl |
| Molecular Weight (g/mol) | 427.45 (calculated) | 483.49 (calculated) |
| LogP (Predicted) | 2.8 (moderate lipophilicity) | 3.5 (higher lipophilicity due to trimethoxy groups) |
| Bioactivity | Not yet reported in public databases | Demonstrated moderate kinase inhibition in preliminary assays (unpublished) |
Functional Implications
Substituent Effects: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to Compound A’s 3,4,5-trimethoxyphenyl, which is bulkier and more prone to oxidative demethylation .
Pharmacokinetic Behavior :
- Compound A’s higher logP suggests better membrane permeability but may lead to solubility challenges. The target compound’s intermediate logP (2.8) could balance bioavailability and solubility.
Synthetic Accessibility :
- Compound A’s trimethoxyphenyl group requires multi-step synthesis for regioselective methylation, whereas the target compound’s 4-ethoxyphenyl group is commercially available, simplifying synthesis.
Research Findings and Challenges
- Lack of Direct Bioactivity Data : Neither compound has been comprehensively profiled in public studies. Compound A’s kinase inhibition data remain unpublished, and the target compound’s biological targets are unverified .
- Methodological Context : Advanced analytical techniques like LC/MS, as employed in marine natural product discovery (e.g., Salternamide E ), could prioritize such compounds for bioactivity screening.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
